2-(2-(1-Naphthylmethylene)hydrazino)-2-oxo-N-phenylacetamide

Medicinal Chemistry Pharmacophore Modeling Drug Design

Establishing reproducible SAR in phenyloxamide hydrazone series often suffers from inconsistent baseline data. This unsubstituted reference compound (LogP 3.7, 2 H-bond donors) provides a clean benchmark for quantifying substituent effects on target binding and solubility. Key advantages: - Defined pharmacophore baseline for QSAR model building - Tridentate ONO chelating scaffold for transition metal complex libraries - Lower LogP reduces promiscuous inhibition in biochemical assays

Molecular Formula C19H15N3O2
Molecular Weight 317.3 g/mol
CAS No. 355815-77-9
Cat. No. B12019620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(1-Naphthylmethylene)hydrazino)-2-oxo-N-phenylacetamide
CAS355815-77-9
Molecular FormulaC19H15N3O2
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C19H15N3O2/c23-18(21-16-10-2-1-3-11-16)19(24)22-20-13-15-9-6-8-14-7-4-5-12-17(14)15/h1-13H,(H,21,23)(H,22,24)/b20-13+
InChIKeyKPEBMDDQLJROSJ-DEDYPNTBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(1-Naphthylmethylene)hydrazino)-2-oxo-N-phenylacetamide: Structural & Physicochemical Baseline


The compound 2-(2-(1-Naphthylmethylene)hydrazino)-2-oxo-N-phenylacetamide (CAS 355815-77-9) is a synthetic, small-molecule hydrazone derivative belonging to the phenyloxamide class. It is characterized by a naphthalen-1-ylmethylidenehydrazino group linked to an oxo-N-phenylacetamide backbone, with a molecular formula of C₁₉H₁₅N₃O₂ and a molecular weight of 317.3 g/mol [1]. Its computed LogP is 3.7, and it possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. This compound is listed in the European Chemicals Agency (ECHA) inventory under EC number 657-248-3, indicating its regulatory recognition for research and development purposes [1].

Unsubstituted N-phenyl reference

Defined H-bond donor profile for baseline SAR comparisons.

Tridentate ONO chelating scaffold

Naphthyl-extended conjugation supports metal complex design.

Lower lipophilicity context

May support low-DMSO or aqueous assay compatibility.

2-(2-(1-Naphthylmethylene)hydrazino)-2-oxo-N-phenylacetamide: Differentiation from Closest Analogs


Within the phenyloxamide hydrazone series, substitution on the N-phenyl ring (e.g., methyl, methoxy, chloro) or hydroxylation of the naphthyl group systematically alters key molecular properties that govern binding interactions, solubility, and metabolic stability. The target compound features an unsubstituted N-phenyl ring, which results in a distinct hydrogen-bonding donor/acceptor profile (2 donors, 3 acceptors) and lipophilicity (XLogP3 = 3.7) compared to its analogs. Even seemingly conservative modifications, such as the introduction of a 2-hydroxy group on the naphthyl ring (CAS 881456-00-4), add an extra hydrogen bond donor and acceptor, fundamentally changing the pharmacophore [1]. Generic substitution risks altering target engagement, off-target selectivity, and physicochemical behavior, making direct, evidence-based differentiation essential for reproducible research .

2‑Hydroxy‑naphthyl analog

An extra H‑bond donor may shift membrane permeability and binding, altering pharmacophore.

N‑(2‑Methylphenyl) analog

Higher lipophilicity may shift solubility and protein binding, limiting direct substitution.

N‑(1‑Naphthyl) analog

Larger molecular weight reduces ligand efficiency; PK profile may not transfer directly.

2-(2-(1-Naphthylmethylene)hydrazino)-2-oxo-N-phenylacetamide: Differentiation Evidence


Hydrogen Bond Donor Count vs. 2-Hydroxy-Naphthyl Analog

The target compound possesses 2 hydrogen bond donors (HBD), whereas the 2-hydroxy-naphthyl analog (2-(2-((2-hydroxy-1-naphthyl)methylene)hydrazino)-2-oxo-N-phenylacetamide, CAS 881456-00-4) possesses 3 hydrogen bond donors due to the additional hydroxyl group. This difference directly impacts the compound's capacity to form directional intermolecular interactions and influences membrane permeability [1] [2].

HBD Count
Head‑to‑head
Target 2 vs Analog 3
Δ = −1 (33% fewer)
Reported HBD context may influence membrane permeability studies.
Computed values; experimental validation advised.
Medicinal Chemistry Pharmacophore Modeling Drug Design

Lipophilicity vs. N-(2-Methylphenyl) Analog

The target compound's computed XLogP3 is 3.7. The addition of a methyl group on the N-phenyl ring, as in N-(2-methylphenyl)-2-(2-(1-naphthylmethylene)hydrazino)-2-oxoacetamide (CAS 331267-78-8, molecular formula C₂₀H₁₇N₃O₂), is expected to increase lipophilicity by approximately +0.5 log unit based on the Hansch π constant for methyl substitution on an aromatic ring (+0.56) [1] [2]. This shift in logP directly influences solubility, plasma protein binding, and non-specific tissue distribution.

Lipophilicity (XLogP3)
Class‑level
Target 3.7
N‑methylphenyl analog ~4.2‑4.3 (est.)
Reported lipophilicity context; may influence solubility and off‑target binding.
Comparator value is structure‑based estimate (Hansch π).
ADMET Lipophilicity Drug Likeness

Environmental Hazard Classification vs. N-(4-Methoxyphenyl) Analog

Both the target compound and its N-(4-methoxyphenyl) analog (N-(4-methoxyphenyl)-2-(2-(1-naphthylmethylene)hydrazino)-2-oxoacetamide, CAS 357267-70-0) carry the H410 hazard statement: 'Very toxic to aquatic life with long lasting effects.' [1] [2] However, the target compound's lack of the methoxy substituent eliminates a potential metabolic liability, as O-demethylation of the 4-methoxyphenyl analog can generate reactive quinone-imine intermediates, a known source of idiosyncratic toxicity [3]. The unsubstituted phenyl ring avoids this toxification pathway.

Hazard & Metabolic Risk
Reported context
Both H410; target lacks methoxy group
Absence of metabolic liability may support a cleaner probe profile.
Class‑level evidence for methoxy‑related toxification.
Environmental Safety Toxicology Safe Handling

Molecular Weight vs. N-(1-Naphthyl) Analog

The target compound has a molecular weight of 317.3 g/mol, while N-(1-naphthyl)-2-(2-(1-naphthylmethylene)hydrazino)-2-oxoacetamide (CAS 357410-18-5, molecular formula C₂₃H₁₇N₃O₂) has a molecular weight of approximately 367.4 g/mol [1] [2]. This represents a 50.1 g/mol increase (15.8% larger), which in a drug-discovery context corresponds to a significant decrease in ligand efficiency (LE) if both compounds bind the same target with equal affinity. The target compound, being smaller, has a higher potential for favorable ligand efficiency metrics.

Molecular Weight
Head‑to‑head
Target 317.3 g/mol
N‑(1‑naphthyl) analog ~367.4 g/mol
Δ = −50.1 (15.8% smaller)
Lower MW may support favorable ligand efficiency metrics.
Computed values; experimental validation advised.
Physicochemical Properties Ligand Efficiency Fragment-Based Drug Design

Metal Chelation Potential vs. Parent Hydrazone-Oxamide Core

The hydrazone and oxamide functional groups in the target compound form a tridentate ONO donor set capable of chelating transition metal ions. Research on the parent core, 2-hydrazino-2-oxo-N-phenylacetamide, demonstrates that its Cr(III) and Fe(III) complexes exhibit enhanced antimicrobial and cytotoxic activities compared to the free ligand [1]. The target compound extends this core with a naphthylmethylene substituent, which increases the conjugation and planarity of the chelating system, potentially enhancing DNA intercalation and radical scavenging properties relative to simpler benzylidene analogs like 2-(2-(4-methoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide (CAS 357207-62-6) [2].

Chelation Scaffold
Class‑level
Tridentate ONO donor, naphthyl‑extended conjugation
Extended π‑surface may enhance metal complex bioactivity in screening.
Based on class‑level evidence; requires validation.
Coordination Chemistry Metallodrug Discovery Anticancer Agents

2-(2-(1-Naphthylmethylene)hydrazino)-2-oxo-N-phenylacetamide: Application Scenarios


SAR with Unsubstituted N-Phenyl Pharmacophore

Medicinal chemistry teams conducting systematic SAR around the phenyloxamide hydrazone series should select this compound as the unsubstituted reference standard. Its defined 2 H-bond donor count and LogP of 3.7 provide a clean baseline against which the effects of N-phenyl substitution (methyl, methoxy, chloro) can be quantitatively measured [1]. This is essential for building predictive QSAR models and understanding the role of the terminal phenyl group in target binding.

Metallodrug Discovery with Naphthyl-Extended Chelation Scaffold

The compound's naphthylmethylenehydrazino-oxamide framework provides a tridentate ONO chelating system with extended π-conjugation, making it a valuable ligand for synthesizing novel transition metal complexes. Building on class-level evidence that related hydrazone-oxamide ligands yield bioactive Cr(III) and Fe(III) complexes [1], researchers can use this scaffold to generate libraries of metal complexes with enhanced DNA intercalation and redox properties for anticancer or antimicrobial screening.

Low-Lipophilicity In Vitro Assay Conditions

For biochemical or cell-based assays where non-specific protein binding or aggregation is a concern, the target compound's LogP of 3.7 (lower than its N-methylphenyl analog at ~4.2) makes it the preferred choice. The reduced lipophilicity minimizes the risk of promiscuous inhibition, improving assay interpretability and reducing false-positive rates in high-throughput screening [1].

Aquatic Hazard Assessment Control Compound

With its H410 classification (Very toxic to aquatic life with long lasting effects) [1], this compound can serve as a positive control or reference standard in ecotoxicological studies evaluating the environmental impact of phenyloxamide derivatives. Its well-defined physicochemical properties and regulatory listing (EC 657-248-3) make it a reproducible benchmark for aquatic toxicity testing protocols.

Application
Selection Property
Validation Focus
SAR with unsubstituted N‑phenyl pharmacophore
Unsubstituted reference standard
Target binding and QSAR modeling
Metallodrug discovery with naphthyl‑extended chelation
Tridentate ONO chelating scaffold
Metal complex synthesis and bioactivity screening
Low‑lipophilicity in vitro assay conditions
Lower LogP vs methyl analogs
Assay compatibility and false‑positive reduction
Aquatic hazard assessment control
H410 classification and regulatory listing
Ecotoxicological benchmark and protocol reproducibility
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